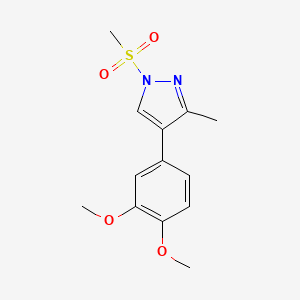

1-Morpholino-2-(quinolin-2-ylthio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Morpholino-2-(quinolin-2-ylthio)ethanone, also known as MQLS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MQLS is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it an attractive target for researchers in a range of fields. In

Scientific Research Applications

Gene Function Regulation

Compounds similar to “1-Morpholino-2-(quinolin-2-ylthio)ethanone” have been used in the synthesis of quinoline-protected morpholino oligomers for light-triggered regulation of gene function . These molecules represent a promising tool to selectively regulate gene expression with spatiotemporal control .

Antisense Reagents

These compounds can be used as antisense reagents. Antisense reagents represent powerful tools used to selectively modify the expression of a gene of interest, avoiding the use of labor-intensive gene knockout techniques .

Photoactivation and Photo-uncaging

The compound can be used in photoactivation and photo-uncaging processes. The straightforward preparation together with the clean and fast photochemistry make these caged antisense reagents excellent tools to modulate gene function in-vivo with spatial and temporal precision .

Synthesis of Quinolin-2(1H)-ones

Quinolin-2(1H)-ones are one of the important classes of compounds due to their prevalence in natural products and in pharmacologically useful compounds . Compounds similar to “1-Morpholino-2-(quinolin-2-ylthio)ethanone” can be used in the synthesis of these compounds .

Photocatalytic Approach

An unconventional and hitherto unknown photocatalytic approach to the synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides can be used . This reagent-free highly atom economical photocatalytic method, with low catalyst loading, high yield and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .

Drug Discovery

Quinoline, a part of the “1-Morpholino-2-(quinolin-2-ylthio)ethanone” compound, is a vital scaffold for leads in drug discovery . It has versatile applications in the fields of industrial and synthetic organic chemistry .

Mechanism of Action

Target of Action

Related compounds such as quinoline-protected morpholino oligomers have been used to selectively regulate gene expression .

Mode of Action

It’s worth noting that related compounds, such as quinoline-protected morpholino oligomers, have been used for light-triggered regulation of gene function

Biochemical Pathways

Related compounds have been used to regulate gene expression , suggesting that 1-Morpholino-2-(quinolin-2-ylthio)ethanone may also interact with genetic material and influence biochemical pathways at the genetic level.

Result of Action

Related compounds have been used to regulate gene expression , suggesting that 1-Morpholino-2-(quinolin-2-ylthio)ethanone may have similar effects.

properties

IUPAC Name |

1-morpholin-4-yl-2-quinolin-2-ylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-15(17-7-9-19-10-8-17)11-20-14-6-5-12-3-1-2-4-13(12)16-14/h1-6H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOSZOJWEIDIBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)

![2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2516389.png)

![1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2516393.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea](/img/structure/B2516397.png)

![4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2516398.png)

![3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2516399.png)

![5-(3-methoxyphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2516400.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2516401.png)